1,8-Diamino-3,6-dioxaoctane
Overview
Description
Mechanism of Action
Target of Action
1,8-Diamino-3,6-dioxaoctane, also known as Amino-PEG2-Amine, is a crosslinker containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The amino groups in Amino-PEG2-Amine are reactive and can form covalent bonds with its targets . This interaction results in the formation of stable linkages, which can be used for various applications such as drug delivery and surface modifications .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various molecular cages, macrocycles, and microporous materials
Pharmacokinetics
It’s known that the compound has a molar mass of 14820 g/mol . The compound is a liquid at room temperature, with a density of 1.01 g/cm3 at 20 °C . It’s also known that the compound has a flash point of 121 °C . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of stable linkages with its targets . These linkages can be used for various applications, including the synthesis of a wide range of compounds and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C . Furthermore, the compound is classified as combustible and
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-NH2-PEG2 typically involves the reaction of diethylene glycol with ammonia or an amine under controlled conditions. One common method includes the following steps:
Starting Materials: Diethylene glycol and ammonia or an amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, at elevated temperatures (around 100-150°C).
Purification: The product is purified through distillation or recrystallization to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of Bis-NH2-PEG2 involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized for efficiency, often incorporating automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Bis-NH2-PEG2 undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides.
Condensation Reactions: The compound can form amides or imides through reactions with carboxylic acids or their derivatives.
Oxidation and Reduction: The amino groups can be oxidized to form nitroso or nitro compounds, or reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.
Condensation Reactions: Carboxylic acids, acid chlorides, or anhydrides, often in the presence of coupling agents like EDC or DCC.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and various PEGylated derivatives, which are useful in drug delivery and other applications.
Scientific Research Applications
Bis-NH2-PEG2 is extensively used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of complex molecules, including polymers and dendrimers.
Biology: The compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: Bis-NH2-PEG2 is employed in drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is used in the development of new materials, such as hydrogels and coatings, due to its biocompatibility and functional properties
Comparison with Similar Compounds
Similar Compounds
Bis-NH2-PEG3: Contains three ethylene glycol units, offering longer chain length and potentially different solubility and biocompatibility properties.
Bis-NH2-PEG4: Contains four ethylene glycol units, further extending the chain length and modifying its physical and chemical properties.
NH2-PEG2-OH: Contains one amino group and one hydroxyl group, providing different reactivity and conjugation possibilities.
Uniqueness of Bis-NH2-PEG2
Bis-NH2-PEG2 is unique due to its balanced chain length and the presence of two amino groups, which provide multiple sites for conjugation. This makes it particularly useful in applications requiring precise control over molecular architecture and functionality, such as in the synthesis of complex drug delivery systems and bioconjugates .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOPFCKHIJFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-53-5 | |
Record name | Polyethylene glycol bis(2-aminoethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9044742 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |
Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |
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URL | https://haz-map.com/Agents/18215 | |
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CAS No. |
929-59-9 | |
Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol bis(2-aminoethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |
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Record name | 929-59-9 | |
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Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dioxaoctamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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